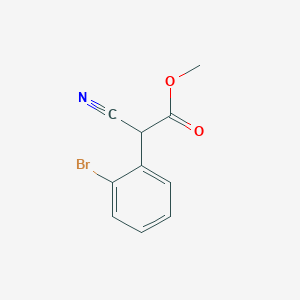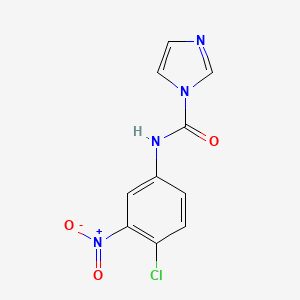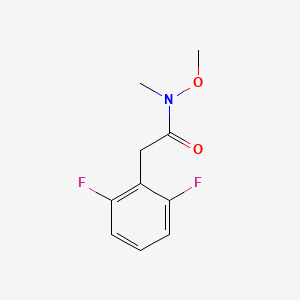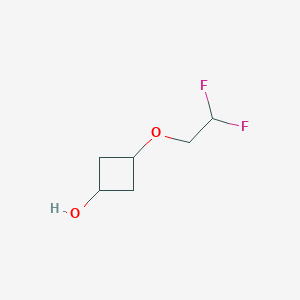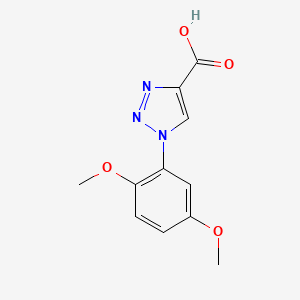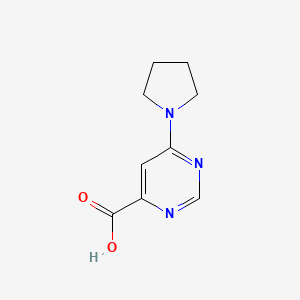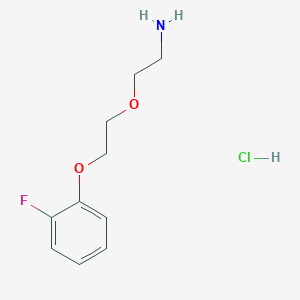
2-(2-(2-氟苯氧基)乙氧基)乙胺盐酸
描述
“2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” is a chemical compound used in scientific research. It has a molecular weight of 235.68 and its molecular formula is C10H15ClFNO2 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride” are not fully detailed in the sources I found. The compound’s molecular weight is 235.68 . More specific properties such as boiling point, melting point, and solubility would require additional experimental data .科学研究应用
电亲胺化应用
电亲胺化过程可能受到类似2-(2-(2-氟苯氧基)乙氧基)乙胺盐酸盐的化合物存在的显著影响。Bombek等人(2004年)探讨了氟苯酚衍生物的胺化,这些衍生物在结构上类似于所讨论的化合物。研究表明,在温和条件下使用重氮烷导致了胺化产物的生成,突显了这种化合物在有机化学中可能参与类似反应和转化的潜力 (Bombek et al., 2004)。
热解和稳定性研究
Texter等人(2018年)进行的研究调查了类似化合物如2-氨基-1-(4-溴-2,5-二甲氧基苯基)乙酮盐酸盐的稳定性。这项研究具有重要意义,因为它揭示了结构相关化合物的热稳定性和潜在分解产物,这对于了解2-(2-(2-氟苯氧基)乙氧基)乙胺盐酸盐在不同条件下的行为至关重要 (Texter et al., 2018)。
合成和结构分析
Rademeyer等人(2005年)对1,2-双(2-氨基苯氧)乙烷进行的研究揭示了分子相互作用和晶体结构的见解。这项研究有助于理解化学结构中的修改,例如在2-(2-(2-氟苯氧基)乙氧基)乙胺盐酸盐中发现的那些,如何影响分子性质和相互作用 (Rademeyer等人,2005年)。
分子识别和结合
Hong等人(2012年)对基于二胺-水杨醛衍生物的氟离子荧光探针的研究强调了氟取代化合物在分子识别和结合中的重要性,特别是在金属阳离子相互作用的背景下。这项研究为理解类似2-(2-(2-氟苯氧基)乙氧基)乙胺盐酸盐的化合物如何与金属离子或其他分子实体在各种科学应用中相互作用提供了框架 (Hong et al., 2012)。
作用机制
安全和危害
生化分析
Biochemical Properties
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain receptor proteins, potentially influencing their activity. The nature of these interactions can vary, including binding to active sites or altering the conformation of the proteins, thereby affecting their function .
Cellular Effects
The effects of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, affecting gene expression, and altering cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it may cause changes in gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Over extended periods, it may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in significant changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions. At higher doses, it can become toxic, leading to adverse effects such as cell death or organ damage. Understanding the dosage threshold is crucial for its safe application in research .
Metabolic Pathways
2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting processes such as energy production and biosynthesis .
Transport and Distribution
Within cells and tissues, 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and function .
Subcellular Localization
The subcellular localization of 2-(2-(2-Fluorophenoxy)ethoxy)ethan-1-amine hydrochloride is critical for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall function within the cell .
属性
IUPAC Name |
2-[2-(2-fluorophenoxy)ethoxy]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO2.ClH/c11-9-3-1-2-4-10(9)14-8-7-13-6-5-12;/h1-4H,5-8,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHZBAQOYIISVRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCOCCN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



